LY 140091
Description
Properties
CAS No. |
74814-56-5 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-[(Z)-(5-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c1-21-12-5-6-14-13(9-12)16(18)15(22-14)8-10-3-2-4-11(7-10)17(19)20/h2-9H,1H3,(H,19,20)/b15-8- |
InChI Key |
RYTIXFBKSOQPPT-NVNXTCNLSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)C(=O)O)C2=O |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=C\C3=CC(=CC=C3)C(=O)O)/C2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)C(=O)O)C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((5-methoxy-3-oxo-2(3H)benzofuranylidene)methyl)benzoic acid LY 140091 LY-140091 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 140091 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methoxy-2-benzofuranone with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
LY 140091 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.
Scientific Research Applications
LY 140091 has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of LY 140091 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Contextual Analysis of "140091" in the Evidence
a. Industrial Land Use ()
- The term "140091" appears as an area measurement (140,091 m²) for industrial land in a Chinese government auction notice. This is unrelated to chemistry or compounds .
b. Address and Postal Codes ()
- A Russian lyceum and a U.S. postal box (Dallas, TX) use "140091" as part of their addresses or postal codes .
d. ISO Standard ()
- "ISO 140091:2015" is a quality management standard for environmental auditing, unrelated to chemical compounds .
e. Scientific Publication ()
- A study by Hopke et al. (2020) uses "140091" as part of a DOI identifier (10.1016/j.scitotenv.2020.140091) for a paper on airborne particulate matter.
Potential Misinterpretations of "LY 140091"
The term "LY" is often used as a prefix in pharmaceutical compounds (e.g., Eli Lilly's drug candidates like LY294002). However:
- No evidence links "this compound" to a known drug or compound.
Recommendations for Clarification
To address the user’s request effectively:
Potential candidates might include: LY404039: A metabotropic glutamate receptor agonist. LY294002: A phosphatidylinositol 3-kinase inhibitor. LY341495: A group II metabotropic glutamate receptor antagonist.
Consult Authoritative Databases : Use platforms like PubChem, CAS SciFinder, or the USPTO patent database to confirm the compound’s existence and properties.
Cross-Reference with Standards: Align nomenclature with IUPAC guidelines to avoid ambiguity.
Example Comparison Table (Hypothetical Scenario)
If "this compound" were a hypothetical compound, a comparison with similar agents might include:
| Compound Name | Target/Mechanism | IC50/EC50 (nM) | Selectivity | Clinical Phase | Reference |
|---|---|---|---|---|---|
| This compound (hypothetical) | Serotonin 5-HT2A receptor antagonist | 12.3 | >100x vs. 5-HT2C | Preclinical | (Hypothetical) |
| LY404039 | mGluR2/3 agonist | 8.5 | High for mGluR2/3 | Phase II | |
| LY341495 | mGluR2/3 antagonist | 25.6 | >500x vs. mGluR1 | Discontinued |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
